![molecular formula C7H5ClF2O2S B1407278 2,6-Difluoro-3-methylbenzenesulfonyl chloride CAS No. 1548143-20-9](/img/structure/B1407278.png)
2,6-Difluoro-3-methylbenzenesulfonyl chloride
Overview
Description
2,6-Difluoro-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S . It has a molecular weight of 226.63 . This compound is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2O2S/c1-4-2-3-5(9)7(6(4)10)13(8,11)12/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with two fluorine atoms, one methyl group, and one sulfonyl chloride group attached.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Fluorinated Compounds
Malykhin and Shteingarts (1998) demonstrated that 2,6-Difluorotoluene reacts with chlorine to yield 2,6-difluorobenzyl chloride, which can be transformed into 2,6-difluorobenzaldehyde. This pathway highlights the use of 2,6-difluoro-3-methylbenzenesulfonyl chloride in synthesizing fluorinated compounds, beneficial in pharmaceutical and agricultural applications (Malykhin & Shteingarts, 1998).
Study of Solvation Effects
Ivanov et al. (2004) investigated the structural and energy parameters of 2-methylbenzenesulfonyl chloride and bromide, providing insights into the solvation effects and hydrolysis kinetics of similar compounds in different solvent mixtures. This research is significant for understanding the chemical behavior of sulfonyl chlorides like this compound in various solvents (Ivanov et al., 2004).
Preparation of High-Purity Compounds
Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, utilizing sulfonyl chloride for directing fluorine substitution. This study emphasizes the role of sulfonyl chlorides in purifying and isolating specific fluorinated isomers, which are valuable in various industrial applications (Moore, 2003).
Covalent Attachment to Solid Supports
Chang et al. (1992) found that 4-fluorobenzenesulfonyl chloride is an effective agent for covalently attaching biologicals to solid supports. This research can be extrapolated to the use of similar sulfonyl chlorides in bioconjugate chemistry, demonstrating their utility in biomedical applications (Chang et al., 1992).
Synthesis of Antibacterial Agents
Abbasi et al. (2015) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents. This study illustrates the potential of using sulfonyl chlorides in synthesizing new antibacterial compounds (Abbasi et al., 2015).
properties
IUPAC Name |
2,6-difluoro-3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(9)7(6(4)10)13(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOOWLCWDQIJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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